molecular formula C13H21NO5 B2394036 1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate CAS No. 1426680-65-0

1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B2394036
CAS No.: 1426680-65-0
M. Wt: 271.313
InChI Key: UNGYRPMFYJYBMM-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol . This compound is characterized by its pyrrolidine ring structure, which is substituted with tert-butyl, methyl, and dimethyl groups, as well as two ester functionalities. It is commonly used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of tert-butyl acetoacetate with methylamine, followed by cyclization and esterification steps . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester functionalities allow it to participate in hydrolysis reactions, releasing active intermediates that can modulate biological pathways. The pyrrolidine ring structure contributes to its binding affinity and specificity towards certain targets, influencing its overall biological activity .

Comparison with Similar Compounds

1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-9(10(16)18-6)8(15)7-13(14,4)5/h9H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGYRPMFYJYBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(N1C(=O)OC(C)(C)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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